1-(Thiazol-2-yl)piperidin-3-amine
Description
1-(Thiazol-2-yl)piperidin-3-amine is a heterocyclic compound comprising a piperidine ring substituted at position 1 with a thiazole moiety and at position 3 with an amine group. This structural combination is frequently explored in medicinal and agrochemical research due to its pharmacophoric versatility. For example, thiourea derivatives are often synthesized via reactions of aryl isothiocyanates with amines, as seen in the preparation of 4-(benzo[d]thiazol-2-yl)benzenamine derivatives .
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c9-7-2-1-4-11(6-7)8-10-3-5-12-8/h3,5,7H,1-2,4,6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGILKUDVVFXDRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The following sections compare 1-(thiazol-2-yl)piperidin-3-amine with structurally related compounds, focusing on substituent effects, synthetic yields, and inferred biological activities.
Structural Analogues with Varying Heterocycles
- Benzothiazole Derivatives : Compounds like 4-(benzo[d]thiazol-2-yl)benzenamine () replace the thiazole ring with a benzothiazole group, increasing aromaticity and lipophilicity. Cyclization of these derivatives yields oxadiazinane and triazinane thiones, which exhibit enhanced rigidity compared to the piperidine-thiazole scaffold .
- Thiazole-Piperazine Hybrids: describes urea derivatives (e.g., compounds 11a–11o) featuring a thiazole-piperazine core.
Substituent Effects on Physicochemical Properties
Table 1 compares select compounds from , highlighting how aryl substituents influence molecular weight and synthetic yields:
| Compound | Aryl Substituent | Molecular Weight (g/mol) | Yield (%) |
|---|---|---|---|
| 11a | 3-Fluorophenyl | 484.2 | 85.1 |
| 11b | 3,5-Dichlorophenyl | 534.2 | 83.7 |
| 11d | 4-Trifluoromethylphenyl | 534.1 | 85.3 |
| 11m | 3,5-Di(trifluoromethyl)phenyl | 602.2 | 84.7 |
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃, -Cl) increase molecular weight but marginally reduce yields, possibly due to steric or electronic effects during synthesis .
- Fluorine substituents (e.g., 11a, 11c) maintain moderate yields while enhancing metabolic stability .
Theoretical and ADMET Profiles
employs DFT calculations to analyze a cyclobutane-thiazole-thiourea hybrid, revealing electron-deficient regions near the thiourea group. Such studies underscore the importance of electronic features in reactivity and binding. Predicted ADMET properties for this compound (e.g., moderate bioavailability, low hepatotoxicity) suggest that substituent choice critically impacts drug-likeness .
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